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Compound of Interest

Compound Name: Codeine monohydrate

Cat. No.: B1239579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and

bioavailability of codeine monohydrate, a widely used opioid analgesic. The information

presented herein is intended to support research, scientific investigation, and drug

development efforts by providing detailed data and methodologies.

Introduction
Codeine, or 3-methylmorphine, is an opiate used for its analgesic, antitussive, and antidiarrheal

properties.[1] It is a prodrug that exerts its primary analgesic effects after being metabolized to

morphine.[2] Understanding the pharmacokinetic profile of codeine is crucial for optimizing its

therapeutic use and minimizing adverse effects, particularly given the significant interindividual

variability in its metabolism.

Pharmacokinetic Profile
The disposition of codeine in the body can be characterized by its absorption, distribution,

metabolism, and excretion (ADME).

Absorption
Following oral administration, codeine is well absorbed from the gastrointestinal tract, with an

estimated bioavailability of approximately 60%.[1] Peak plasma concentrations (Cmax) are
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typically reached within 1 to 2 hours (Tmax).[3][4] Food has not been shown to have a

significant effect on the bioavailability of codeine.[5]

Distribution
Codeine is widely distributed throughout the body. The in vivo protein binding of codeine is

approximately 56%.[6] Its metabolites also exhibit plasma protein binding, with codeine-6-

glucuronide at 34%, morphine at 46.5%, and morphine-6-glucuronide at 36.7%.[6]

Metabolism
The metabolism of codeine is complex and primarily occurs in the liver via several enzymatic

pathways. The main routes of metabolism are:

Glucuronidation: Approximately 50-70% of a codeine dose is conjugated with glucuronic acid

by the enzyme UGT2B7 to form codeine-6-glucuronide.[7]

O-demethylation: A clinically significant pathway, mediated by the cytochrome P450 enzyme

CYP2D6, converts about 0-15% of codeine to morphine, its primary active metabolite.[7] The

genetic polymorphism of CYP2D6 leads to significant variability in morphine formation and,

consequently, the analgesic response. Individuals can be classified as ultrarapid, extensive,

intermediate, or poor metabolizers.[1]

N-demethylation: Approximately 10-15% of codeine is N-demethylated by CYP3A4 to

norcodeine.[7]

Morphine itself is further metabolized to morphine-3-glucuronide and morphine-6-glucuronide.

[7]

Excretion
Codeine and its metabolites are primarily excreted in the urine.[1]

Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for codeine and its major

metabolites from various studies.
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Table 1: Pharmacokinetic Parameters of Codeine in Healthy Volunteers after a Single Oral

Dose

Dose
(mg)

Formulati
on

Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·h/mL)

t½ (hr)
Referenc
e

15 Tablet 33.7 ± 11.1
1.0 (0.5-

2.0)
167 ± 46.9 2.9 ± 0.8 [5]

30 Tablet 61.3 ± 15.9
1.0 (0.5-

3.0)
321 ± 80.5 3.0 ± 0.7 [5]

60 Tablet 120 ± 32.7
1.0 (0.5-

3.0)
647 ± 178 3.3 ± 0.9 [5]

60 Tablet 225 ± 97 1.4 ± 1.0 779 ± 234 2.8 ± 0.3 [8]

30

(phosphate

)

Solution - - - 1.47 ± 0.32 [6]

25 Solution - 1-2 - - [3]

50 Solution - 1-2 - - [3]

Values are presented as mean ± standard deviation, with Tmax presented as median (range)

where noted.

Table 2: Pharmacokinetic Parameters of Codeine Metabolites in Healthy Volunteers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/nda/2009/022402s000_ClinPharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2009/022402s000_ClinPharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2009/022402s000_ClinPharmR.pdf
https://pubmed.ncbi.nlm.nih.gov/8227477/
https://pubmed.ncbi.nlm.nih.gov/1391681/
https://academic.oup.com/jat/article-pdf/20/7/541/2176642/20-7-541.pdf
https://academic.oup.com/jat/article-pdf/20/7/541/2176642/20-7-541.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolit
e

Dose of
Codeine
(mg)

Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·h/mL)

t½ (hr)
Referenc
e

Morphine

15 (tablet,

steady

state)

1.9 ± 0.9
1.0 (0.5-

2.0)
5.3 ± 2.6 - [5]

Morphine-

3-

Glucuronid

e

15 (tablet,

steady

state)

39.5 ± 20.0
1.5 (0.5-

4.0)
168 ± 91.1 - [5]

Morphine-

6-

Glucuronid

e

15 (tablet,

steady

state)

6.0 ± 3.0
2.0 (1.0-

4.0)
26.6 ± 14.7 - [5]

Codeine-6-

Glucuronid

e

30

(phosphate

, solution)

- -

~10x

Codeine

AUC

2.75 ± 0.79 [6]

Values are presented as mean ± standard deviation, with Tmax presented as median (range)

where noted.

Experimental Protocols
This section details the methodologies employed in pharmacokinetic studies of codeine.

Bioavailability Study Protocol
A typical bioavailability study for an oral codeine formulation involves a single-dose,

randomized, crossover design in healthy adult volunteers under fasting conditions.[5][9]

Subjects: A sufficient number of healthy male and/or female volunteers are recruited after

obtaining informed consent.

Study Design: A two-period, two-treatment crossover design is common, where subjects

receive the test formulation and a reference formulation in a randomized sequence,
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separated by a washout period of at least one week.[9]

Dosing: A single oral dose of codeine is administered.

Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant

at predefined time points, typically before dosing (0 hours) and at multiple intervals post-

dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).[10]

Plasma Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C

or -80°C) until analysis.

Pharmacokinetic Analysis: Plasma concentrations of codeine and its metabolites are

determined, and pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using

non-compartmental methods.

Analytical Methods
A common method for the quantification of codeine and its metabolites involves reversed-

phase HPLC.

Sample Preparation: Solid-phase extraction (SPE) is frequently used to isolate the analytes

from plasma. C18 or mixed-mode cation exchange cartridges can be employed.[11][12]

Chromatographic Separation:

Column: A reversed-phase column, such as a C8 or C18, is used for separation.[11][13]

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g.,

phosphate buffer) and an organic modifier (e.g., acetonitrile).[11]

Detection:

UV Detection: Codeine and some of its metabolites can be detected by UV absorbance,

typically around 214 nm or 281 nm.[11][14]

Electrochemical Detection: For enhanced sensitivity, particularly for morphine and its

metabolites, electrochemical detection can be utilized.[11]
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LC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of codeine

and its metabolites.

Sample Preparation: Sample preparation can involve liquid-liquid extraction (LLE) with a

solvent like ethyl acetate or solid-phase extraction (SPE).[15][16]

Chromatographic Separation: A C18 reversed-phase column with a gradient elution using a

mobile phase of methanol and a formic acid solution is a common setup.[16]

Mass Spectrometric Detection: Detection is performed in the positive ion mode using

multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are

monitored for each analyte and internal standard. For example:

Codeine: m/z 300.4 → 215.2[16]

Morphine: m/z 286.2 → 152.0[16]

Morphine-3-Glucuronide and Morphine-6-Glucuronide: m/z 462.2 → 286.2[16]
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Caption: Metabolic pathway of codeine.
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Caption: Workflow of a typical pharmacokinetic study.
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Caption: ADME pathway of codeine in the body.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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